N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide
Description
The compound N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide features a 1,2,4-triazole core substituted with:
- A butylsulfanyl group at position 5,
- A phenyl group at position 4,
- A methyl group at position 3, linked to a 3-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-4-13-28-21-24-23-19(25(21)17-10-6-5-7-11-17)15-22-20(26)16-9-8-12-18(14-16)27-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYRYPXSQOWFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via nucleophilic substitution reactions using butylthiol and suitable leaving groups.
Attachment of the Phenyl Group: The phenyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized by reacting 3-methoxybenzoic acid with appropriate amines under condensation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interaction with Receptors: It may bind to specific receptors, modulating signal transduction pathways.
Induction of Apoptosis: The compound may induce programmed cell death in cancer cells through activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
A. 4-[({5-[(2-Amino-1,3-thiazol-4-yl)Methyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Methyl]-N-(Aryl)Benzamides (9a–k)
- Key Features :
- The 3-methoxybenzamide in the target compound may improve hydrogen bonding compared to unsubstituted benzamides in 9a–k .
B. N-(2-Ethylphenyl)-2-[(5-{1-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Propanamide (9g)
- Key Features :
- Comparison :
- The target compound lacks the piperidine-sulfonyl moiety, simplifying synthesis but possibly reducing selectivity for sulfonamide-binding enzymes.
C. 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-Phenyl-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Hydroxypropyl)Acetamide
- Key Features :
- Comparison :
- The target compound’s butylsulfanyl group may reduce solubility but improve lipid bilayer penetration compared to the polar hydroxypropyl group.
A. Tyrosinase Inhibition
- Compounds 9a–k exhibit IC₅₀ values ranging from 0.12–1.8 μM against mushroom tyrosinase, with 9g (IC₅₀ = 0.12 μM) being the most potent .
- SAR Insights: Electron-donating groups (e.g., methoxy) on the benzamide enhance activity.
B. Antibacterial and Antifungal Activity
Physicochemical Properties
*Calculated using ChemDraw.
- Key Observations :
- The target compound’s lower molecular weight and moderate logP balance lipophilicity and solubility.
- Compared to 9g, the absence of a thiazole ring reduces molecular complexity but may limit π-π stacking interactions .
Biological Activity
N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a complex organic compound characterized by a triazole ring, which is associated with various biological activities, including antifungal and antibacterial properties. The compound’s structure includes a butylsulfanyl group and a methoxybenzamide moiety, contributing to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H24N4O2S
- Molecular Weight : 366.48 g/mol
- CAS Number : 391918-18-6
- SMILES Notation : CCCCSc1nnc(n1c1ccccc1)CNC(=O)c1cc(C)ccc1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antifungal Activity
The triazole ring in the compound has been linked to antifungal properties. Compounds with similar structures have shown efficacy against various fungal pathogens. For instance, derivatives of triazoles are often investigated for their ability to inhibit ergosterol synthesis in fungi, a critical component of fungal cell membranes.
2. Antibacterial Activity
This compound exhibits antibacterial properties that may be attributed to its ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors. Studies have shown that triazole derivatives can effectively combat Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.
3. Antiproliferative Activity
Recent studies have demonstrated that this compound may possess antiproliferative effects against various cancer cell lines. The mechanism is thought to involve the inhibition of specific cellular pathways that regulate cell division and proliferation.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
The proposed mechanism of action for this compound involves:
Q & A
Basic: What are the standard protocols for synthesizing 1,2,4-triazole derivatives like N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide?
The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, a related compound, N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, was synthesized by refluxing 5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-chlorophenyl)acetamide in the presence of anhydrous K₂CO₃ in absolute ethanol for 6 hours . Post-reaction, the product was purified via recrystallization. Key considerations include:
- Solvent selection (e.g., ethanol for polar intermediates).
- Temperature control (reflux conditions to drive cyclization).
- Use of bases (e.g., K₂CO₃) to deprotonate thiol groups.
Basic: How is the crystal structure of this compound determined, and what software is commonly used?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, a monoclinic crystal system (space group P2₁/c) was resolved for a similar triazole derivative using a Bruker APEXII DUO CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data processing utilized SHELXTL (Bruker AXS) and SHELXL for refinement . Critical parameters include:
- Unit cell dimensions (e.g., a = 14.2542 Å, b = 16.3273 Å).
- Hydrogen bonding networks (e.g., N–H⋯N and C–H⋯O interactions stabilizing layered structures) .
- R-factor thresholds (<0.05 for high reliability) .
Advanced: How can computational methods like DFT improve the understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations predict electronic properties and reactive sites. For example, in a benzoxazole-triazole hybrid, DFT simulations matched experimental vibrational spectra (IR/Raman) and identified electrophilic regions via Mulliken charge analysis . Key steps:
- Geometry optimization using B3LYP/6-31G(d,p) basis sets.
- Frontier Molecular Orbital (FMO) analysis to assess stability and charge transfer.
- Molecular Electrostatic Potential (MEP) mapping to visualize nucleophilic/electrophilic sites.
Advanced: How do structural modifications (e.g., sulfanyl vs. methoxy groups) impact biological activity?
Substituents dictate interactions with biological targets. In tyrosinase inhibitors, replacing sulfanyl groups with methoxy moieties altered binding affinity due to differences in hydrogen bonding and steric effects. For instance, 2-aminothiazole-triazole benzamides showed IC₅₀ values ranging from 0.12–1.34 µM, with electron-withdrawing groups enhancing activity . Methodological strategies:
- Comparative molecular docking (e.g., AutoDock Vina) to map ligand-enzyme interactions.
- Structure-Activity Relationship (SAR) studies using substituent libraries.
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions or impurity profiles. For example, antimicrobial activity of triazole derivatives varied due to differences in bacterial strains (Gram-positive vs. Gram-negative) and compound purity (>95% by HPLC recommended) . Mitigation strategies:
- Standardized protocols (e.g., CLSI guidelines for MIC assays).
- Orthogonal characterization (e.g., LC-MS for purity, SCXRD for structural validation) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : Assigns proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~3300 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 434.486 for a related acetamide) .
Advanced: What strategies optimize reaction yields for triazole-thioether derivatives?
- Catalyst screening : Pd/C or CuI for Suzuki couplings (e.g., 75–85% yields) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 6 hours conventional) .
- Solvent-free conditions : Minimizes side reactions in cyclization steps .
Advanced: How do intermolecular interactions influence crystallographic packing?
In a triazole-acetamide derivative, N–H⋯N hydrogen bonds formed 2D layers parallel to the (100) plane, while weak C–H⋯O interactions extended the network into 3D. Van der Waals forces between butylsulfanyl chains further stabilized the lattice . Analysis tools:
- Mercury CSD for visualizing packing diagrams.
- PLATON for validating hydrogen-bond geometry.
Basic: What are the safety considerations for handling sulfanyl-containing triazoles?
- Toxicity : Sulfanyl groups may release H₂S under acidic conditions; use fume hoods.
- Stability : Store at –20°C under inert atmosphere to prevent oxidation .
Advanced: How can molecular dynamics (MD) simulations predict pharmacokinetic properties?
MD simulations (e.g., GROMACS) model membrane permeability and protein binding. For a triazole-sulfonamide hybrid, simulations revealed a half-life >8 hours in plasma, correlating with in vivo bioavailability . Key parameters:
- LogP (optimal 2–3 for blood-brain barrier penetration).
- Solubility predictions via Hansen solubility parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
